molecular formula C7H11N3O B1439382 1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine CAS No. 933722-15-7

1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

Cat. No. B1439382
M. Wt: 153.18 g/mol
InChI Key: WNPSCZXFICPTIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to the novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrano[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes has been developed . The intramolecular nitrile oxide cycloaddition (INOC) reaction was employed as the key step .


Molecular Structure Analysis

The molecular structure of “1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine” can be analyzed based on its InChI code. The InChI code for this compound is 1S/C7H11N3O.2ClH/c8-3-7-5-4-11-2-1-6(5)9-10-7;;/h1-4,8H2,(H,9,10);2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine” include a molecular weight of 160.6 . The compound is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles

    • Field : Organic Chemistry .
    • Application : This compound is used in the synthesis of novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems .
    • Method : The synthesis is achieved by employing the intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step .
    • Results : The structures of the obtained heterocyclic products were confirmed by detailed 1H, 13C and 15N NMR spectroscopic experiments and HRMS measurements .
  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

    • Field : Biomedical Research .
    • Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Method : These compounds are synthesized from both a preformed pyrazole or pyridine .
    • Results : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
  • 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
    • Field : Organic Chemistry .
    • Application : This compound is a carboxylic acid derivative of the pyrano[4,3-c]pyrazole structure .
    • Method : The exact methods of synthesis and application are not specified in the source .
    • Results : The structure and properties of this compound have been studied and confirmed by detailed spectroscopic experiments and mass measurements .

Safety And Hazards

The safety information available for this compound indicates that it has the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPSCZXFICPTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
Reactant of Route 2
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
Reactant of Route 3
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
Reactant of Route 4
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
Reactant of Route 5
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
Reactant of Route 6
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine

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